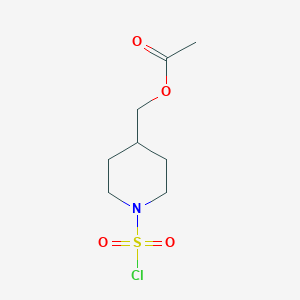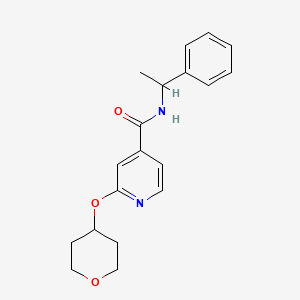
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one, also known as CTZ, is a chemical compound that belongs to the class of triazine derivatives. CTZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. For example, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, the limitations of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its limited solubility in water and its potential instability under certain conditions, such as high pH.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one. One potential direction is the development of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another potential direction is the investigation of the molecular mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one and its analogs, which could lead to the identification of new drug targets and the development of novel therapeutic strategies. Additionally, the application of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods, including the reaction of 4-chlorobenzylamine with phenyl isocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with cyanuric chloride and phenyl isocyanate in the presence of a base. The yield of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been used as a probe to investigate the structure and function of proteins and enzymes. In pharmacology, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial activities.
Propiedades
Número CAS |
40108-65-4 |
|---|---|
Nombre del producto |
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one |
Fórmula molecular |
C16H12ClN3O |
Peso molecular |
297.74 |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
Clave InChI |
XRFZVQYALJCILC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)


![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)







![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)